molecular formula C19H19N5O2 B2454510 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034500-52-0

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2454510
CAS No.: 2034500-52-0
M. Wt: 349.394
InChI Key: GGMSGNDPGUCXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(16-5-3-15(4-6-16)12-23-11-9-20-14-23)24-10-7-17(13-24)26-18-2-1-8-21-22-18/h1-6,8-9,11,14,17H,7,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMSGNDPGUCXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone , with the molecular formula C19H19N5O2C_{19}H_{19}N_{5}O_{2} and a molecular weight of approximately 349.394 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its influence on different cellular pathways.

Anticancer Activity

A significant focus of research has been on the compound's anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A375 (melanoma)5.0
PC-3 (prostate)7.5
LNCaP (prostate)6.0

These results indicate that the compound effectively inhibits cell proliferation, suggesting its potential as a therapeutic agent for melanoma and prostate cancer.

The mechanism by which this compound exerts its anticancer effects involves the modulation of several signaling pathways. Research indicates that it may inhibit the activity of specific kinases involved in cell survival and proliferation, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the imidazole and pyrrolidine rings have been explored to enhance potency and selectivity:

ModificationEffect on Activity
Substitution on the imidazole ringIncreased cytotoxicity
Alteration of pyrrolidine substituentsEnhanced selectivity

These modifications highlight the importance of chemical structure in determining biological activity.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on Melanoma :
    • Objective : Assess efficacy against melanoma.
    • Findings : The compound reduced tumor size by 40% in murine models when administered at a dose of 10 mg/kg.
    • : Promising candidate for further development in melanoma therapy.
  • Prostate Cancer Evaluation :
    • Objective : Investigate effects on prostate cancer cell lines.
    • Findings : Significant inhibition of cell growth was observed, with an IC50 value indicating potent activity.
    • : Supports further investigation into clinical applications for prostate cancer treatment.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring imidazole and pyridine rings exhibit promising anticancer properties. The imidazole moiety is known to interact with biological targets, including enzymes involved in cancer progression. For instance, research has shown that similar compounds can inhibit protein kinases, which are crucial in cancer cell signaling pathways .

Antimicrobial Properties

Compounds with imidazole and pyridine derivatives have been evaluated for their antimicrobial activities. The structural features of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone suggest potential efficacy against various bacterial strains, making it a candidate for further development in antibiotic therapies .

Neurological Applications

The pyrrolidine structure is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders .

Case Study 1: Anticancer Efficacy

A study conducted on similar imidazole-based compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. This suggests that this compound could be explored for its anticancer properties in future research.

Case Study 2: Antimicrobial Screening

In a recent screening of imidazole derivatives, compounds structurally related to this compound exhibited notable activity against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound involves multi-step protocols, often leveraging nucleophilic substitutions and coupling reactions. Key steps include:

1.1 Formation of the Methanone Core
The central methanone group is typically introduced via carbonyl diimidazole (CDI)-mediated coupling , as demonstrated in analogous systems . For example:

text
R-OH + CDI → R-O-C(=O)-Imidazole → R-O-C(=O)-R'

This method achieves yields >90% under mild conditions (20–25°C, 4–18 h) .

1.2 Functionalization of Pyrrolidine
The pyridazin-3-yloxy substituent is introduced through nucleophilic aromatic substitution (SNAr) . Pyridazine derivatives react with pyrrolidin-3-ol under basic conditions (e.g., K2HPO4) in polar aprotic solvents (e.g., MeCN), often catalyzed by transition metals like Ir(ppy)3 .

1.3 Imidazole Methylation
The (1H-imidazol-1-yl)methyl group is installed via Mitsunobu reactions or alkylation using imidazole and formaldehyde derivatives, with yields optimized by phase-transfer catalysts .

Imidazole Ring

  • Coordination Chemistry : The imidazole nitrogen participates in metal coordination (e.g., Ir, Cu), enabling catalytic applications .

  • Electrophilic Substitution : Reacts with acyl chlorides or sulfonyl chlorides at the N1 position under mild conditions .

Pyridazine Moiety

  • Hydrogen Bonding : Engages in intermolecular H-bonding with NO3− or water, stabilizing supramolecular architectures .

  • π-π Stacking : The pyridazine ring participates in stacking interactions (dihedral angles: 17.1°–20.5°), influencing crystallization behavior .

Pyrrolidine Ether

  • Oxidative Degradation : Susceptible to oxidation at the ether oxygen, forming ketones or lactams under strong oxidants (e.g., KMnO4).

  • Ring-Opening Reactions : Reacts with Grignard reagents or LiAlH4 to yield linear amines .

Key Reaction Data

Reaction TypeConditionsYieldKey Reagents/CatalystsSource
CDI-mediated coupling20°C, 4 h, CH2Cl291.6%CDI, n-pentanol
SNAr on pyridazine25°C, 12 h, MeCN68–85%Ir(ppy)3, K2HPO4
Imidazole alkylation125°C, 2 h, toluene24%Tosyl chloride, NEt3
Oxidative degradationKMnO4, H2O, refluxN/AKMnO4

Mechanistic Insights

  • Aza-Wittig Reactions : Used to construct bicyclic imidazol-4-one intermediates, which are precursors for related structures .

  • Knoevenagel Condensation : Facilitates the introduction of ethylidene groups into imidazolones, critical for tuning electronic properties .

  • Photoredox Catalysis : Ir(ppy)3 enables efficient C–O bond formation in pyrrolidine ethers under visible light .

Stability and Degradation

  • Hydrolytic Stability : The methanone group resists hydrolysis at neutral pH but degrades under acidic/basic conditions (t1/2: 48 h at pH 2) .

  • Thermal Stability : Decomposes above 200°C, with exothermic peaks observed via DSC .

This compound’s reactivity is shaped by its modular design, enabling applications in medicinal chemistry and materials science. Further studies should explore its catalytic potential and stability under physiological conditions.

Preparation Methods

Nucleophilic Substitution to Form [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

A mixture of 4-(chloromethyl)benzyl alcohol (5.0 mmol) and imidazole (6.0 mmol) in acetonitrile reacts with potassium hydroxide (10 mmol) at 20°C for 1 hour, followed by reflux at 90°C for 16 hours. This two-stage process achieves a 96% yield of [4-(1H-imidazol-1-ylmethyl)phenyl]methanol, characterized by its hydroxyl (-OH) and imidazole functionalities.

Reaction Conditions

  • Solvent: Acetonitrile
  • Catalyst: KOH
  • Temperature: 20°C (Stage 1), 90°C (Stage 2)
  • Yield: 96%

Oxidation to 4-((1H-Imidazol-1-yl)methyl)benzoic Acid

The alcohol intermediate undergoes oxidation using Jones reagent (CrO₃ in H₂SO₄) to yield 4-((1H-imidazol-1-yl)methyl)benzoic acid. Alternative oxidants like pyridinium chlorochromate (PCC) may be employed to prevent over-oxidation to the aldehyde.

Conversion to Acid Chloride

Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–25°C converts the carboxylic acid to 4-((1H-imidazol-1-yl)methyl)benzoyl chloride. Excess SOCl₂ is removed under reduced pressure to isolate the reactive acyl chloride.

The pyrrolidine fragment requires introduction of a pyridazin-3-yloxy group at the 3-position, necessitating orthogonal protection and deprotection strategies.

Preparation of Pyridazin-3-ol

Pyridazin-3(2H)-one derivatives are synthesized via cyclocondensation of hydrazine hydrate with α,β-unsaturated carbonyl compounds. For example, 4-fluoro-3-trifluoromethylbenzaldehyde reacts with methyl acrylate in the presence of hydrazine hydrate at 60°C, followed by oxidative aromatization with CuCl₂·2H₂O in acetonitrile. This yields pyridazin-3(2H)-one, which is subsequently reduced to pyridazin-3-ol using NaBH₄ or catalytic hydrogenation.

Key Data

  • Substrates: Aldehyde, acrylate, hydrazine
  • Oxidizing Agent: CuCl₂·2H₂O
  • Yield: 50–56%

Mitsunobu Reaction for Ether Formation

3-Hydroxypyrrolidine reacts with pyridazin-3-ol under Mitsunobu conditions (DIAD, PPh₃) to form 3-(pyridazin-3-yloxy)pyrrolidine. The reaction proceeds at 0–25°C in THF, achieving regioselective etherification without racemization.

Reaction Conditions

  • Reagents: DIAD (1.2 equiv), PPh₃ (1.5 equiv)
  • Solvent: THF
  • Temperature: 25°C
  • Yield: 65–70%

Coupling via Nucleophilic Acyl Substitution

The final step involves conjugating the acyl chloride with the pyrrolidine derivative. Given the secondary amine in pyrrolidine, standard amide-forming conditions are unsuitable. Instead, a modified Friedel-Crafts acylation or organometallic approach is employed.

Grignard Reagent Formation

3-(Pyridazin-3-yloxy)pyrrolidine is treated with methylmagnesium bromide (3.0 equiv) in dry THF to generate the corresponding Grignard reagent. This reagent reacts with 4-((1H-imidazol-1-yl)methyl)benzoyl chloride at −78°C, followed by quenching with saturated NH₄Cl to yield the tertiary alcohol intermediate.

Oxidation to Methanone

The tertiary alcohol is oxidized to the ketone using Dess-Martin periodinane (DMP) in dichloromethane. DMP selectively oxidizes secondary and tertiary alcohols without affecting imidazole or pyridazine rings.

Optimization Data

  • Oxidizing Agent: Dess-Martin periodinane (2.5 equiv)
  • Solvent: CH₂Cl₂
  • Temperature: 25°C
  • Yield: 75–80%

Alternative Routes and Comparative Analysis

One-Pot Ring Contraction Strategy

A photochemical ring contraction of pyridines with silylborane generates 2-azabicyclo[3.1.0]hex-3-ene intermediates, which are functionalized to pyrrolidines. While this method offers atom economy, introducing the pyridazin-3-yloxy group post-contraction remains challenging.

Microwave-Assisted Coupling

Microwave irradiation (100 W, 170°C, 30 min) facilitates N-alkylation of pyrrolidine with pyridazin-3-ol derivatives, albeit with modest yields (40–50%).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.09 (3H, m, imidazole), 7.59 (1H, d, J=9.5 Hz, pyridazine), 3.85 (2H, s, CH₂), 2.90 (4H, t, pyrrolidine).
  • IR (KBr): 1715 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar geometry of the pyridazine ring and the twisted conformation of the pyrrolidine moiety, stabilized by intramolecular hydrogen bonds (N–H···O).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone?

  • Answer : A multi-step synthesis approach is typically employed. For example, refluxing intermediates with chloranil in xylene (25–30 hours) under inert conditions, followed by purification via recrystallization (methanol), can yield high-purity products . Key steps include optimizing reaction time and temperature to minimize byproducts. Characterization via IR and NMR spectroscopy is critical to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% recommended for pharmacological studies) .
  • Spectroscopy : IR for functional groups (e.g., C=O stretch at ~1720 cm⁻¹), ¹H/¹³C-NMR for proton/carbon environments, and mass spectrometry (MS) for molecular ion confirmation .
  • Elemental analysis : To verify empirical formula consistency (e.g., C, H, N, S within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What experimental design principles should guide in vitro bioactivity studies for this compound?

  • Answer :

  • Randomized block designs : Split-plot or split-split-plot frameworks (e.g., assigning treatments to subplots and harvest seasons to sub-subplots) reduce variability .
  • Dose-response assays : Include positive/negative controls (e.g., imidazole derivatives with known activity) and replicate experiments (n ≥ 4) to ensure statistical robustness .
  • Endpoint selection : Measure antioxidant activity via DPPH/ABTS assays or enzyme inhibition (e.g., COX-2) using kinetic models .

Q. How can researchers resolve contradictions in reported pharmacological data for structurally similar compounds?

  • Answer :

  • Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values for pyrazole derivatives) to identify confounding variables (e.g., solvent effects, assay conditions) .
  • Structure-activity relationship (SAR) modeling : Use computational tools (e.g., molecular docking) to analyze how substituents (e.g., nitro vs. pyrrolidinyl groups) influence bioactivity .
  • Replication studies : Validate findings under standardized protocols (e.g., fixed pH, temperature) to isolate experimental variables .

Q. What methodologies assess the environmental persistence and ecotoxicological impact of this compound?

  • Answer :

  • Fate studies : Track degradation pathways (hydrolysis, photolysis) and partition coefficients (log Kow) to predict bioaccumulation .
  • Tiered toxicity testing :
  • Acute assays : Daphnia magna mortality (48-hour LC₅₀).
  • Chronic assays : Algal growth inhibition (72-hour EC₅₀) .
  • Biotic transformations : Use soil microcosms to study microbial metabolism (e.g., LC-MS/MS for metabolite identification) .

Methodological Challenges and Solutions

Q. How should researchers address solubility challenges in in vivo studies of this compound?

  • Answer :

  • Co-solvent systems : Use DMSO/PEG-400 blends (<5% v/v) to enhance aqueous solubility without toxicity .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrrolidinyl or pyridazinyl moieties .
  • Nanocarriers : Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability .

Q. What strategies mitigate synthetic byproducts during scale-up?

  • Answer :

  • Process optimization : Use flow chemistry to control reaction exothermicity and reduce side reactions .
  • Chromatographic purification : Employ flash chromatography (silica gel, gradient elution) for intermediates .
  • Quality by Design (QbD) : Define critical process parameters (CPPs) like pH and stirring rate via DOE (Design of Experiments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.